rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride
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Overview
Description
(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thieno[3,4-c]pyrrol structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrrol core, followed by the introduction of the imino and dimethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
3-Nitrosalicylic acid: Known for its use as a corrosion inhibitor.
2-Chloro-5-nitrobenzoic acid: Utilized in various chemical syntheses.
4-Aminosalicylic acid: Employed in pharmaceutical applications.
Uniqueness
(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride stands out due to its unique thieno[3,4-c]pyrrol structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C8H18Cl2N2OS |
---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
(3aR,6aS)-2-imino-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole 2-oxide;dihydrochloride |
InChI |
InChI=1S/C8H16N2OS.2ClH/c1-7-3-10-4-8(7,2)6-12(9,11)5-7;;/h9-10H,3-6H2,1-2H3;2*1H/t7-,8+,12?;; |
InChI Key |
LLZMPAHRIWZIEA-HGWJKKFKSA-N |
Isomeric SMILES |
C[C@]12CNC[C@]1(CS(=N)(=O)C2)C.Cl.Cl |
Canonical SMILES |
CC12CNCC1(CS(=N)(=O)C2)C.Cl.Cl |
Origin of Product |
United States |
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